adrenic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: adrenic acid can be synthesized through the elongation and desaturation of linoleic and arachidonic acids. Testicular microsomes can desaturate and elongate these acids in a manner similar to liver microsomes . The synthetic process involves the conversion of linoleic acid to gamma-linolenic acid and eicosa-8,11,14-trienoic acid to arachidonic acid .

Industrial Production Methods: Industrial production methods for docosa-7,10,13,16-tetraenoic acid typically involve the use of gas chromatography and ionization detectors to separate and identify the methyl esters of the compound . The process includes the addition of unlabeled 22:4 (n-6) and 22:5 (n-6) methyl esters to the total methyl esters, followed by chromatography at 180°C .

化学反応の分析

Types of Reactions: adrenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is metabolized by cells to produce biologically active products such as dihomoprostaglandins and epoxydocosatrienoic acids .

Common Reagents and Conditions: Common reagents used in the reactions of docosa-7,10,13,16-tetraenoic acid include soluble epoxide hydrolase (sEH) and other enzymes involved in fatty acid metabolism . The conditions for these reactions typically involve physiological temperatures and pH levels.

Major Products: The major products formed from the reactions of docosa-7,10,13,16-tetraenoic acid include dihomoprostaglandins, epoxydocosatrienoic acids, and dihydroxydocosatrienoic acids . These products have various biological activities, including anti-endoplasmic reticulum stress and anti-nociceptive effects .

科学的研究の応用

Biomarker for Diseases

Adrenic acid has been identified as a promising biomarker for several diseases:

- Metabolic Disorders : Elevated levels of this compound have been associated with non-alcoholic fatty liver disease (NAFLD), type 2 diabetes mellitus (T2DM), and metabolic syndrome. Its measurement can aid in early diagnosis and monitoring of these conditions .

- Neurodegenerative Diseases : Research indicates a significant correlation between this compound levels and Alzheimer's disease (AD). Its role in neuroinflammation suggests it could be utilized for diagnostic purposes .

- Cardiovascular Diseases : this compound's involvement in endothelial function and vascular regulation positions it as a potential marker for cardiovascular health .

Therapeutic Target

This compound is being explored as a therapeutic target due to its regulatory effects on various physiological processes:

- Regulation of Inflammation : Studies show that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, such as leukotriene B4. This suggests its utility in developing anti-inflammatory therapies .

- Oxidative Stress Management : this compound influences oxidative stress pathways, potentially providing protective effects against oxidative damage in tissues .

- Vascular Function : The metabolites of this compound have been shown to induce vasodilation through potassium channel activation, indicating their potential use in managing hypertension and other vascular disorders .

Case Studies and Research Findings

Several studies have documented the effects of this compound across different conditions:

- Case Study 1 : In a clinical trial involving patients with NAFLD, supplementation with natural products that modulate this compound metabolism resulted in significant improvements in liver function markers and reduced inflammation .

- Case Study 2 : Research on Alzheimer's patients demonstrated that those with higher levels of this compound exhibited slower cognitive decline, supporting its role as a neuroprotective agent .

- Case Study 3 : A study investigating the effects of this compound on endothelial cells revealed that it enhances nitric oxide production, promoting vascular health and suggesting its application in cardiovascular therapies .

Summary Table of Applications

| Application Area | Mechanism/Effect | Research Findings |

|---|---|---|

| Metabolic Disorders | Biomarker for NAFLD, T2DM | Elevated levels correlate with disease progression |

| Neurodegenerative Diseases | Neuroprotective effects | Slower cognitive decline in AD patients |

| Cardiovascular Health | Induces vasodilation via potassium channels | Enhances nitric oxide production in endothelial cells |

| Inflammatory Conditions | Modulates cytokine production | Inhibits leukotriene B4 formation |

作用機序

The mechanism of action of docosa-7,10,13,16-tetraenoic acid involves its metabolism to biologically active products that interact with various molecular targets and pathways. For example, epoxydocosatrienoic acids, which are metabolites of docosa-7,10,13,16-tetraenoic acid, act as endothelium-derived hyperpolarizing factors and have demonstrated anti-endoplasmic reticulum stress and anti-nociceptive activities . These metabolites are hydrolyzed by soluble epoxide hydrolase to dihydroxydocosatrienoic acids, which may play a role in the efficacy of soluble epoxide hydrolase inhibitors .

類似化合物との比較

adrenic acid is similar to other polyunsaturated fatty acids, such as arachidonic acid and docosahexaenoic acid. it is unique in its specific structure and biological activities. Unlike arachidonic acid, which has 20 carbon atoms, docosa-7,10,13,16-tetraenoic acid has 22 carbon atoms and four double bonds . Compared to docosahexaenoic acid, which has six double bonds, docosa-7,10,13,16-tetraenoic acid has four double bonds . These structural differences contribute to the distinct biological functions and applications of each compound.

List of Similar Compounds:- Arachidonic acid

- Docosahexaenoic acid

- Eicosapentaenoic acid

- Linoleic acid

- Gamma-linolenic acid

特性

分子式 |

C22H36O2 |

|---|---|

分子量 |

332.5 g/mol |

IUPAC名 |

docosa-7,10,13,16-tetraenoic acid |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24) |

InChIキー |

TWSWSIQAPQLDBP-UHFFFAOYSA-N |

SMILES |

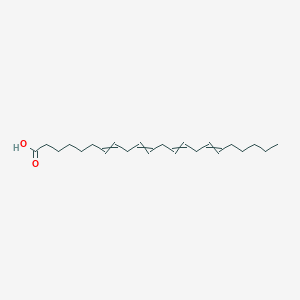

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |

正規SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |

同義語 |

7,10,13,16-docosatetraenoic acid adrenic acid adrenic acid, (Z)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。